molecular formula C14H17NO2 B1377874 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1334367-72-4

2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B1377874
CAS No.: 1334367-72-4
M. Wt: 231.29 g/mol
InChI Key: PXSPEDFYJGUBQE-UHFFFAOYSA-N
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Description

“2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound with the CAS Number: 1334367-72-4 . It is a solid substance .


Synthesis Analysis

The synthesis of similar structures has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H17NO2 . The SMILES string representation is O=C(O)C1(C2)N(CC3=CC=CC=C3)CCC2C1 .


Chemical Reactions Analysis

The products of the aforementioned synthesis reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The InChI key is PXSPEDFYJGUBQE-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various azabicycloheptane carboxylic acids, including the 2-azabicyclo[3.1.1]heptane-1-carboxylic family, involves key steps like Strecker reactions and intramolecular cyclization, yielding compounds with potential applications in medicinal chemistry and drug design (Radchenko et al., 2009).
  • Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, have been synthesized for use as precursors in the synthesis of therapeutic compounds such as epibatidine (Avenoza et al., 2002).

Potential in Drug Design and Medicinal Chemistry

  • 7-Azabicyclo[2.2.1]heptane glutamic acid analogues have been synthesized, demonstrating the potential of these compounds in designing drugs targeting neurotransmitter systems (Hart & Rapoport, 1999).
  • Synthesis of 3-azabicyclo[3.1.0]hex-1-ylamines has shown the utility of these structures in developing compounds with specific neurochemical activity (Gensini et al., 2002).
  • The development of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution indicates the versatility of these compounds in synthesizing structurally complex and potentially bioactive molecules (Waldmann & Braun, 1991).

Advanced Synthesis Techniques

  • Methods like the Diels-Alder reaction have been employed to synthesize analogues such as exo-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, demonstrating the chemical flexibility and potential for creating novel bioactive molecules (Avenoza et al., 1995).
  • The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues showcases the role of these compounds in neurotransmitter research and drug development (Petz & Wanner, 2013).

Mechanism of Action

While the specific mechanism of action for “2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid” is not mentioned in the search results, the synthesis of similar structures involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 .

Future Directions

The synthesis of “2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid” and similar structures could be further explored for the development of new compounds. The products of the synthesis reaction could be further functionalized to build up a library of bridged aza-bicyclic structures , which could have potential applications in various fields.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-13(17)14-8-12(9-14)6-7-15(14)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSPEDFYJGUBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC1C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 2
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 3
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 4
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 6
2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

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